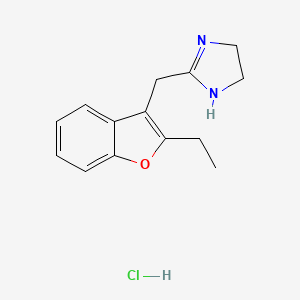
Mendelevium-258
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mendelevium-258 is a synthetic radioactive element with the symbol “Md” and atomic number 101. It belongs to the actinide series and is named after Dmitri Mendeleev, the creator of the periodic table. This compound is one of the isotopes of mendelevium, with a half-life of approximately 51.5 days .
Vorbereitungsmethoden
Mendelevium-258 is produced through particle bombardment in a cyclotron. The most common method involves bombarding einsteinium-253 atoms with alpha particles (helium ions). This process results in the formation of this compound isotopes and a free neutron . Due to its synthetic nature, this compound is not found in nature and can only be produced in specialized laboratories.
Analyse Chemischer Reaktionen
Mendelevium-258 primarily exhibits oxidation states of +2 and +3 in aqueous solutions . It undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mendelevium(III) ions.
Reduction: It can be reduced to its divalent state, mendelevium(II), using reducing agents like samarium(II).
Substitution: this compound can participate in substitution reactions, forming compounds with other elements.
Common reagents used in these reactions include samarium(II) for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are mendelevium(II) and mendelevium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Mendelevium-258 is primarily used for scientific research due to its rarity and radioactivity. Its applications include:
Chemistry: Studying the properties of heavy elements and their behavior in different chemical reactions.
Biology: Investigating the effects of radiation on biological systems.
Industry: Limited applications due to its radioactivity, but it can be used in specialized industrial processes
Wirkmechanismus
The mechanism of action of mendelevium-258 involves its radioactive decay, primarily through alpha decay. This process releases alpha particles, which can interact with surrounding molecules and atoms, causing ionization and other chemical changes. The molecular targets and pathways involved in these interactions depend on the specific environment and conditions in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Mendelevium-258 can be compared with other actinides and transuranic elements, such as:
Einsteinium: Similar in terms of synthetic production and radioactive properties.
Fermium: Shares similar chemical behavior and oxidation states.
Nobelium: Another transuranic element with comparable chemical properties.
What sets this compound apart is its relatively longer half-life compared to some other isotopes, making it more suitable for extended research applications .
Eigenschaften
CAS-Nummer |
29665-18-7 |
|---|---|
Molekularformel |
Md |
Molekulargewicht |
258.09843 g/mol |
IUPAC-Name |
mendelevium-258 |
InChI |
InChI=1S/Md/i1+0 |
InChI-Schlüssel |
MQVSLOYRCXQRPM-IGMARMGPSA-N |
Isomerische SMILES |
[258Md] |
Kanonische SMILES |
[Md] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


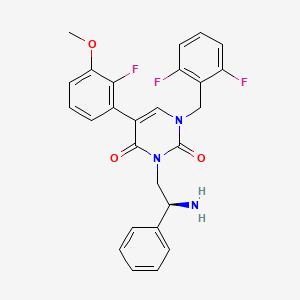
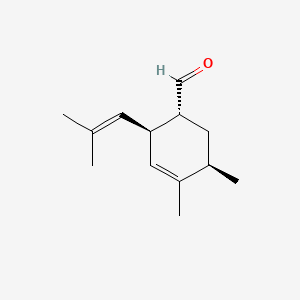


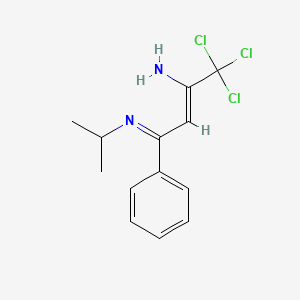
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
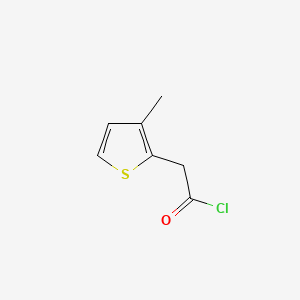
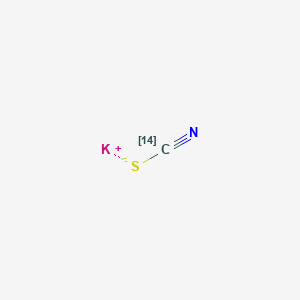

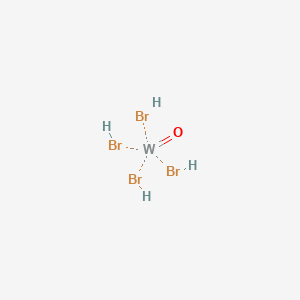
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
